N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with the molecular formula C17H21N3O4. This compound is classified as an amide, which is a derivative of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The compound features a furan ring and a methoxyphenyl moiety, indicating its potential for diverse biological applications.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemicalBook, where it is listed under catalog numbers and chemical identifiers such as the CAS number 899999-02-1. It belongs to the broader category of organic compounds known for their utility in medicinal chemistry and drug development, particularly as potential inhibitors or modulators of biological pathways.
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. Common methods may include:
These steps often require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
The molecular structure of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can be represented using various structural formulas:
COc1cccc(c1)NC(=O)C(=O)NCC(c1ccco1)N(C)C
DEKHHYUNIVIVFV-UHFFFAOYSA-N
The compound consists of several notable functional groups:
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can participate in various chemical reactions typical for amides, including:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in biological systems.
The mechanism of action for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is likely related to its interaction with specific biological targets such as enzymes or receptors involved in signaling pathways. For instance, compounds with similar structures have been shown to inhibit kinases or modulate neurotransmitter activity, which could be relevant for therapeutic applications in neuropharmacology or oncology.
Key physical properties of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide include:
Chemical properties include stability under standard laboratory conditions but may vary with environmental factors like pH and temperature.
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has potential applications in various scientific fields:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0